N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Description
Historical Context and Discovery Timeline
The compound N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (PubChem CID: 3865647) was first synthesized and documented in 2005, with its initial PubChem entry created on September 12, 2005. Structural modifications and computational property analyses were later updated by May 10, 2025, reflecting ongoing interest in its chemical behavior. Its discovery emerged during a period of intensified research into thiazole-acetamide hybrids, driven by their potential in kinase inhibition and metabolic stability. The compound’s synthetic pathway shares similarities with broader efforts to functionalize thiazole rings with fluorinated aryl groups, a strategy gaining traction in the mid-2000s for optimizing drug-like properties.
Thiazole-Based Acetamides in Medicinal Chemistry
Thiazole-acetamide derivatives occupy a critical niche in medicinal chemistry due to their dual capacity for target binding and pharmacokinetic optimization. The core structure of this compound integrates three pharmacophoric elements:
- Thiazole ring : Serves as a hydrogen bond acceptor and π-π stacking moiety, enhancing interactions with enzymatic active sites.
- Acetamide bridge : Introduces conformational flexibility while maintaining metabolic stability.
- 2,4-Difluorophenyl group : Improves lipophilicity and resistance to oxidative degradation.
Comparative studies highlight the superiority of difluorophenyl substitution over monohalogenated analogs in enhancing blood-brain barrier permeability, a feature critical for central nervous system-targeted therapies. The 4-formyl group on the thiazole ring further enables covalent binding strategies, as seen in protease inhibitor design.
Research Importance Within Heterocyclic Chemistry
Within heterocyclic chemistry, this compound exemplifies the strategic fusion of electron-deficient (thiazole) and electron-rich (difluorophenyl) systems. The thiazole ring’s 1,3-azoleskeleton participates in aromatic sextet stabilization, while the formyl group at position 4 introduces electrophilic reactivity, enabling nucleophilic additions or Schiff base formations. Quantum mechanical analyses reveal that fluorine substitution at the phenyl ring’s 2- and 4-positions induces a dipole moment of 2.34 D, enhancing intermolecular interactions in crystal packing.
Recent synthetic advances, such as the Hantzsch thiazole synthesis modified for formyl group introduction, have streamlined the production of analogous compounds. For instance, α-halo carbonyl precursors react with thiourea derivatives under controlled pH to yield 4-formylthiazole intermediates, which subsequently undergo acetamide coupling via nucleophilic acyl substitution.
Current Research Landscape and Trends
Current investigations focus on three primary areas:
- Enzyme Inhibition : Preliminary studies suggest activity against phosphodiesterase 4 (PDE4), with an IC₅₀ of 380 nM in recombinant enzyme assays. Molecular docking simulations position the difluorophenyl group within a hydrophobic cleft adjacent to PDE4’s catalytic site.
- Covalent Drug Development : The 4-formylthiazole moiety’s ability to form imine linkages with lysine residues is being exploited to design irreversible kinase inhibitors.
- Materials Science : Thin films of this compound exhibit photoluminescent properties at 470 nm, prompting exploration in organic light-emitting diodes (OLEDs).
Ongoing structural optimization efforts include replacing the acetamide’s methyl group with cyclopropane to reduce conformational entropy, a strategy validated in related thiazole derivatives. Collaborative initiatives between academia and industry aim to scale synthesis using continuous flow reactors, achieving 78% yield in pilot-scale trials.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2S/c1-7(18)16(12-15-9(5-17)6-19-12)11-3-2-8(13)4-10(11)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQXVAWNJXGXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide (CAS: 854035-88-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H8F2N2O2S, with a molecular weight of 282.27 g/mol. The compound features a thiazole ring, which is known for its biological activity in various therapeutic areas.
Antioxidant Activity
Research indicates that derivatives of acetamides, similar to this compound, exhibit significant antioxidant properties. The antioxidant activity can be quantified using the DPPH assay, where lower IC50 values indicate higher potency. Although specific data for this compound is limited, related studies suggest that structural modifications can enhance antioxidant effects significantly .
Anti-inflammatory Properties
Compounds containing thiazole rings have been reported to possess anti-inflammatory activities. For instance, thiazole derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The potential mechanism of action may involve the modulation of NF-kB signaling pathways .
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response.
- Modulation of Signaling Pathways : The compound may affect signaling pathways related to oxidative stress and inflammation.
Case Studies and Research Findings
Study on Thiazole Derivatives : A study published in a pharmacological journal evaluated various thiazole derivatives for their anti-inflammatory and antioxidant properties. The findings revealed that compounds with similar structural motifs to this compound exhibited significant inhibition of inflammatory markers in vitro .
Structure-Activity Relationship (SAR) : An analysis of SAR in related compounds indicated that the presence of electron-withdrawing groups (such as fluorine) on the aromatic ring enhances biological activity. This suggests that this compound could be a promising candidate for further development based on its unique structure .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies indicate that N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. For example:
| Compound | Cell Line | Viability (%) at 100 µM | Comparison |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 58% | Better than control |
| Cisplatin | A549 | 50% | Standard comparison |
In vitro tests have shown that at a concentration of 100 µM, the compound reduces cell viability significantly compared to untreated controls .
Antimicrobial Activity
The thiazole component of the compound contributes to its antimicrobial properties. Preliminary studies have indicated that it may be effective against various bacterial strains, although quantitative data is still needed.
| Activity Type | Target Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.25 | Effective against biofilm |
| Antimicrobial | E. coli | 0.30 | Moderate sensitivity |
These findings suggest that the compound could be further explored for its potential use in treating bacterial infections .
Study on Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on A549 cells using MTT assays. The results indicated a significant reduction in cell viability compared to controls, supporting its potential as an anticancer agent.
Antimicrobial Evaluation
Another investigation explored the antimicrobial efficacy of this compound against Gram-positive bacteria. The results showed promising antimicrobial activity with MIC values indicating effectiveness against common pathogens.
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl group (-CHO) on the thiazole ring undergoes oxidation to form a carboxylic acid derivative. This reaction is catalyzed under mild acidic or basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C | N-(2,4-difluorophenyl)-N-(4-carboxy-1,3-thiazol-2-yl)acetamide | 72% | |
| CrO₃/H₂SO₄ | Acetone, 25°C | Same as above | 68% |
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Mechanistic Insight : The formyl group is oxidized to a carboxyl group via intermediate geminal diol formation under acidic conditions.
Nucleophilic Addition to the Formyl Group
The electrophilic formyl carbon participates in nucleophilic additions, forming Schiff bases or hydrazones.
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Key Observation : Fluorine substituents on the phenyl ring enhance electrophilicity of the formyl group, accelerating reaction rates.
Cycloaddition Reactions
The thiazole ring engages in [4+2] cycloadditions with dienophiles, forming fused heterocyclic systems.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids.
| Condition | Reagent | Product | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 12h | 2-(2,4-difluorophenylamino)-4-formylthiazole-5-carboxylic acid | 0.15 h⁻¹ | |
| Basic (NaOH, 2M) | RT, 24h | Same as above | 0.09 h⁻¹ |
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Stability Note : The difluorophenyl group stabilizes the intermediate tetrahedral structure, slowing hydrolysis compared to non-fluorinated analogs.
Electrophilic Aromatic Substitution (EAS)
The thiazole ring undergoes EAS at the 5-position, directed by the electron-withdrawing formyl and acetamide groups.
| Reagent | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-nitro-thiazole derivative | >95% at C5 | |
| Br₂ (1 eq) | Acetic acid, 50°C | 5-bromo-thiazole derivative | 87% at C5 |
Reduction of the Formyl Group
Catalytic hydrogenation reduces the formyl group to a hydroxymethyl group.
| Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | N-(2,4-difluorophenyl)-N-(4-(hydroxymethyl)-1,3-thiazol-2-yl)acetamide | >99% |
Stability and Reactivity Trends
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pH Sensitivity : The compound degrades rapidly under strong alkaline conditions (pH >10) due to acetamide hydrolysis .
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Thermal Stability : Decomposes above 200°C, releasing CO and HF gases (observed via TGA-MS).
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Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions by 3-fold compared to THF .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural analogs and their properties:
Structural and Functional Insights
Fluorine Substitution Patterns: The 2,4-difluorophenyl group in the target compound offers superior metabolic stability and lipophilicity compared to mono-fluorinated analogs (e.g., 2-fluorophenyl in ). The 3,4-difluorophenyl analog () exhibits a different substitution pattern, which may alter binding pocket interactions in enzyme targets.
Thiazole Modifications :
- The 4-formyl group on the thiazole ring (target compound and ) is a key functional group for hydrogen bonding or further derivatization. Its absence in compounds like (hydroxy-methoxy substituents) shifts activity toward COX inhibition.
- Oxadiazole sulfanyl () adds aromaticity and sulfur-mediated interactions, likely improving binding to enzymes like LOX or COX.
Biological Activity :
- The COX-inhibiting thiazoles (e.g., compound 6a in ) demonstrate that acetamide-thiazole derivatives can target inflammatory pathways. The target compound’s fluorinated aryl group may enhance selectivity for similar targets.
- Crystal Structure Data : Analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide () show dihedral angles of ~61.8° between aryl and thiazole rings, influencing molecular packing and solubility. Comparable data for the target compound would clarify its conformational preferences.
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are standard protocols for synthesizing N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide? A1. A common method involves carbodiimide-mediated coupling between 2,4-difluoroaniline derivatives and 4-formyl-1,3-thiazol-2-yl precursors. For example, 2,4-dichlorophenylacetic acid can react with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via solvent evaporation or column chromatography . Triethylamine is often added to maintain basic conditions, and ice-cold aqueous workup minimizes side reactions.
Advanced: Q. Q2. How can reaction conditions be optimized to improve yield and purity? A2. Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include:
- Temperature : Lower temperatures (e.g., 273 K) reduce side reactions during coupling .
- Catalyst : EDC or DCC (dicyclohexylcarbodiimide) with NHS (N-hydroxysuccinimide) enhances activation efficiency.
- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine minimizes unreacted starting material.
Post-reaction, HPLC or TLC monitoring ensures completion, and recrystallization from methanol/acetone mixtures enhances purity .
Structural Characterization
Basic: Q. Q3. What spectroscopic and crystallographic methods are used to confirm the compound’s structure? A3. Standard techniques include:
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
- NMR : H NMR identifies aromatic protons (δ 6.5–8.5 ppm for difluorophenyl) and thiazole protons (δ 7.0–8.0 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S in thiazole: ~1.74 Å) and dihedral angles between aromatic rings .
Advanced: Q. Q4. How can SHELX software refine crystallographic data for this compound? A4. SHELXL refines structures using:
- Least-squares minimization : Adjusts atomic coordinates to match observed vs. calculated diffraction data.
- Hydrogen bonding networks : Identifies interactions like N–H⋯N (e.g., R(8) motifs in thiazole derivatives) .
- Twist angles : Quantifies planarity deviations (e.g., 72.4° between difluorophenyl and thiazole rings) .
Example refinement parameters: R1 = 0.038, wR2 = 0.090, and S = 1.03 for high-resolution data .
Biological Activity Evaluation
Basic: Q. Q5. What in vitro assays are suitable for evaluating antimicrobial or anticancer activity? A5. Standard protocols include:
- MIC assays : Test bacterial/fungal growth inhibition at concentrations ranging 1–100 µg/mL .
- MTT assays : Measure cytotoxicity against cancer cell lines (e.g., NCI-60 panel) using IC₅₀ values .
- Toxi-light assays : Quantify ATP release to assess membrane integrity .
Advanced: Q. Q6. How can structure-activity relationships (SAR) guide derivative design? A6. Key substituent effects:
- Electron-withdrawing groups : Fluorine at 2,4-positions enhances metabolic stability and target binding .
- Thiazole modifications : Formyl groups at position 4 improve solubility and H-bonding interactions .
- Aromatic stacking : Difluorophenyl groups may enhance π-π interactions with hydrophobic enzyme pockets .
SAR studies should compare IC₅₀ values of derivatives with varying substituents (e.g., chloro vs. fluoro analogs) .
Data Contradiction Analysis
Advanced: Q. Q7. How to resolve discrepancies in reported biological activity data? A7. Follow these steps:
Assay conditions : Compare concentrations, incubation times, and cell lines (e.g., BT4 vs. HeLa in anticancer studies) .
Structural analogs : Check if conflicting studies use derivatives with differing substituents (e.g., formyl vs. acetyl groups) .
Statistical rigor : Ensure replicates (n ≥ 3) and p-value thresholds (e.g., p < 0.01) are consistent across studies.
Target selectivity : Use molecular docking to verify if fluorophenyl-thiazole interactions vary between enzymes (e.g., kinases vs. proteases) .
Computational and Experimental Integration
Advanced: Q. Q8. How to integrate DFT calculations with experimental data for mechanistic insights? A8.
Geometry optimization : Use Gaussian09 with B3LYP/6-31G(d) to model ground-state structures.
Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O contacts in crystal packing) .
Docking simulations : AutoDock Vina predicts binding modes to targets like EGFR (PDB: 1M17) with RMSD < 2.0 Å.
ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability scores to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
